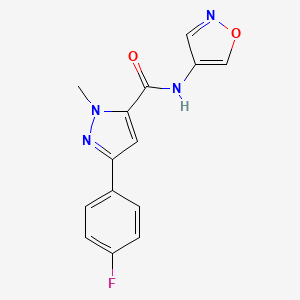
3-(4-fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the pyrazole ring, fluorophenyl group, and isoxazole moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and potential synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of various amine groups with corresponding carboxylic acids or their derivatives. For instance, the synthesis of a pyrazolo[1,5-a]pyrimidine derivative was achieved by condensation of dimethylamine with a pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivative . Similarly, the synthesis of pyrazole derivatives often involves reactions with semicarbazide or thiosemicarbazide in the presence of sodium hydroxide . These methods could potentially be adapted for the synthesis of "3-(4-fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . These studies reveal the presence of distinct structural features such as dihedral angles between rings and the conformation of substituents, which are crucial for the biological activity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often studied through molecular docking studies to predict their interaction with biological targets. For example, molecular docking studies have suggested that the fluorine atom and other substituents play crucial roles in the binding of these compounds to their targets, which may include enzymes like phosphodiesterases or proteins involved in cancer cell proliferation .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, including their stability, solubility, and optical properties, are characterized using techniques like thermogravimetric analysis, DFT calculations, and studies of their nonlinear optical properties . These properties are influenced by the molecular structure, particularly the electronic distribution and the presence of functional groups like the carbonyl group, which can affect the molecule's reactivity and interaction with biological systems .
Applications De Recherche Scientifique
Synthesis and Characterization
- A study by McLaughlin et al. (2016) focuses on the synthesis and characterization of a related compound, 3,5-AB-CHMFUPPYCA, a 'research chemical' often mislabeled and associated with synthetic cannabinoids. This research highlights the importance of accurate identification and characterization of such compounds, including the use of chromatographic, spectroscopic, and mass spectrometric platforms, as well as crystal structure analysis (McLaughlin et al., 2016).
Structural Analysis
- Kariuki et al. (2021) synthesized compounds similar to the specified molecule, such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. They performed crystallization and single-crystal diffraction for structural determination, offering insights into the molecular configurations of similar compounds (Kariuki et al., 2021).
Cytotoxic Evaluation
- Research by Ahsan et al. (2018) involved synthesizing analogues similar to the specified compound and evaluating their cytotoxicity against cancer cell lines. This study contributes to understanding the potential therapeutic applications of such compounds in oncology (Ahsan et al., 2018).
Metabolic Studies
- A study by Franz et al. (2017) examined the in vitro metabolism of 3,5-AB-CHMFUPPYCA, a compound structurally related to the specified molecule. This research sheds light on the metabolic pathways and potential biotransformation products of similar compounds, which is crucial for drug development and toxicology studies (Franz et al., 2017).
Antimicrobial Activities
- Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazole derivatives, which include structures similar to the specified compound, and screened them for antibacterial and antifungal activities. Such studies are important for discovering new antimicrobial agents (Ragavan et al., 2010).
Acid-Base Behavior and Crystal Structure
- Girisha et al. (2016) investigated the acid-base behavior of compounds with pyrazole rings, like the specified molecule, and elucidated their crystal structures. This research provides valuable information about the chemical properties and molecular interactions of such compounds (Girisha et al., 2016).
Novel Synthetic Cannabinoid Identification
- Uchiyama et al. (2015) identified a new pyrazole-carboxamide type synthetic cannabinoid, AB-CHFUPYCA, related to the specified compound. Their research contributes to the understanding of new psychoactive substances and their structural variants (Uchiyama et al., 2015).
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(1,2-oxazol-4-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2/c1-19-13(14(20)17-11-7-16-21-8-11)6-12(18-19)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGRKBHSPUQMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-(isoxazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

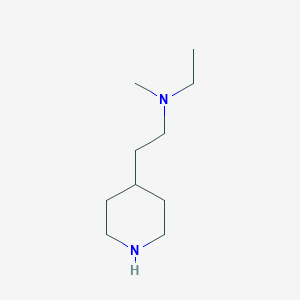
![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B3010408.png)
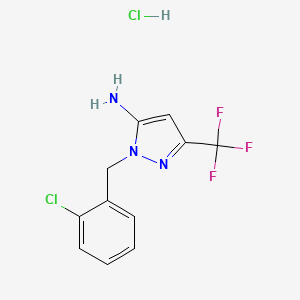

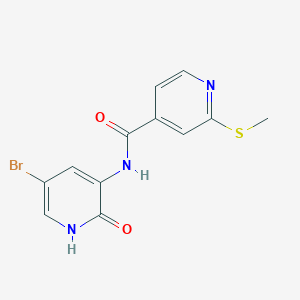
![4-[2-(2,6-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3010417.png)
![2-{[(3-Methylphenyl)amino]methyl}phenol](/img/structure/B3010418.png)

![(2-chlorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3010420.png)
![5-Bromotricyclo[8.2.1.0,3,8]trideca-3,5,7-trien-13-one](/img/structure/B3010422.png)
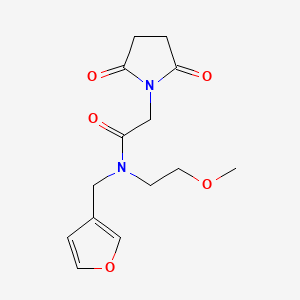
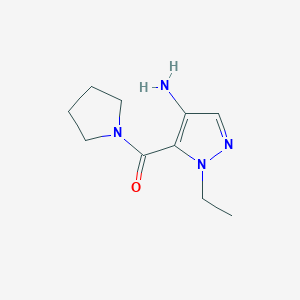
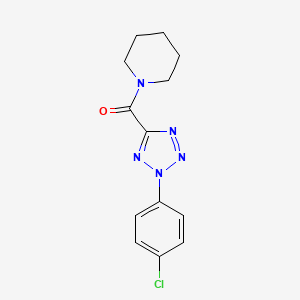
![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B3010427.png)